molecular formula C12H14O3 B13490171 2-Cyclopropyl-4,5-dimethoxybenzaldehyde

2-Cyclopropyl-4,5-dimethoxybenzaldehyde

Cat. No.: B13490171
M. Wt: 206.24 g/mol
InChI Key: SQLICUAACLGYCD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,5-dimethoxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with cyclopropyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,4-dimethoxybenzaldehyde with cyclopropyl methyl ketone in the presence of a base such as sodium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropyl-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4,5-dimethoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in target cells. This disruption is achieved through redox cycling, where the compound undergoes repeated oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components .

Comparison with Similar Compounds

Comparison: 2-Cyclopropyl-4,5-dimethoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to its analogs. This structural feature can influence its reactivity and biological activity, making it distinct from other methoxy-substituted benzaldehydes .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyl-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C12H14O3/c1-14-11-5-9(7-13)10(8-3-4-8)6-12(11)15-2/h5-8H,3-4H2,1-2H3

InChI Key

SQLICUAACLGYCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C2CC2)OC

Origin of Product

United States

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